molecular formula C21H20ClN3OS B4134868 N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea

N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea

Cat. No. B4134868
M. Wt: 397.9 g/mol
InChI Key: AVYJDQFQVJOIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it has been found to inhibit the JAK/STAT pathway, which is involved in the production of cytokines and growth factors.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of viruses. In addition, it has been found to have antioxidant and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in lab experiments is its broad range of biological activities. It can be used to study the effects of inflammation, cancer, and viral infections. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities.
One limitation of using N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea. One direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the development of derivatives of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea with improved solubility and biological activity. Furthermore, the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in the treatment of various diseases should be further explored in preclinical and clinical studies. Finally, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea should be further elucidated to better understand its biological effects.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition, N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This makes it a potential candidate for the development of anti-cancer drugs.
Furthermore, N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV, HCV, and HSV. This makes it a potential candidate for the development of anti-viral drugs.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(4-methoxyanilino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-14-19(22)4-3-5-20(14)25-21(27)24-17-8-6-15(7-9-17)23-16-10-12-18(26-2)13-11-16/h3-13,23H,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYJDQFQVJOIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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